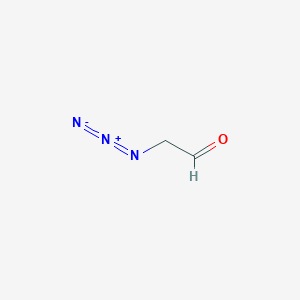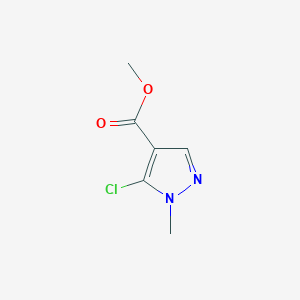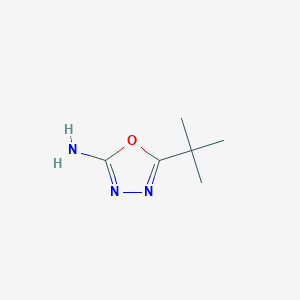
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinct odors and are used in a variety of applications including fragrances, flavors, and as solvents. The specific structure of ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate suggests it contains a difluorophenyl group, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of intermediates such as diazoalkanes, as seen in the synthesis of CF3-substituted pyrazoles . Another example is the two-step synthesis of a herbicide starting from difluoromethoxy pyridine . These methods can provide insights into potential synthetic routes for ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate, although the specific synthesis for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS . X-ray diffraction can also be used to determine the crystal structure of related compounds . These techniques are crucial for verifying the molecular structure and understanding the stereochemistry of the compound.
Chemical Reactions Analysis
Compounds within this class can undergo a variety of chemical reactions. For instance, ethyl 3-polyfluoroalkyl-3-oxopropionates can react with triethyl orthoformate and primary amines to form aminomethylidene derivatives . The reactivity of the difluorophenyl group in ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate could be explored in similar condensation reactions or in cycloadditions as seen with other esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of esters are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as CF3 can affect the reactivity and stability of the compound . The difluorophenyl group in ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is likely to have a similar impact. Computational methods like DFT can be used to predict molecular geometry, vibrational frequencies, and reactivity descriptors . Additionally, the enthalpies of formation and bond dissociation energies can be estimated to understand the stability and potential reaction pathways of the compound .
Applications De Recherche Scientifique
Polymorphic Characterization
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate and its derivatives have been studied for their polymorphic forms, which are crucial in pharmaceutical applications. Vogt et al. (2013) characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques, emphasizing the challenges in analytical and physical characterization of such substances (Vogt et al., 2013).
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for a novel molecule with potent acetylcholinesterase inhibition property, which is structurally similar to Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate. Their research focused on its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani et al., 2018).
Synthesis Techniques
Larionova et al. (2013) developed an approach for the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which showcases the versatility in synthesizing various derivatives of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate for different applications (Larionova et al., 2013).
Anticancer Research
Abdel‐Aziz et al. (2013) explored the anticancer potential of certain novel compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate, highlighting the potential therapeutic applications of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate and its derivatives in cancer treatment (Abdel‐Aziz et al., 2013).
Biocatalysis and Enzymatic Reduction
Salvi and Chattopadhyay (2006) researched the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding alcohols using the fungus Rhizopus arrhizus. This study indicates the potential of biocatalysis in processing Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (Salvi & Chattopadhyay, 2006).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that not all compounds will have information available in all these areas, especially if they are new or not widely studied. For a specific compound, it’s best to consult the primary scientific literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAWJNHLGNOQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543550 | |
| Record name | Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
CAS RN |
868611-68-1 | |
| Record name | Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)












